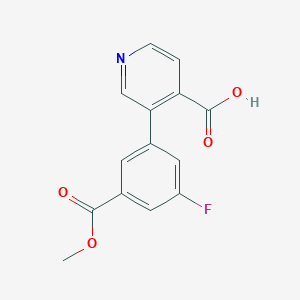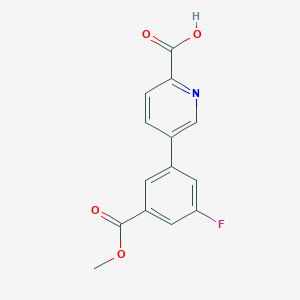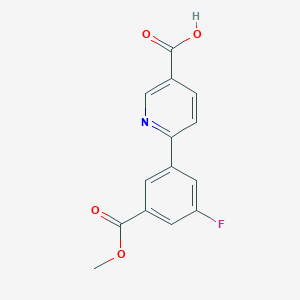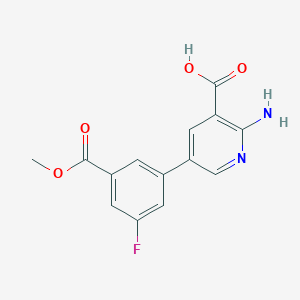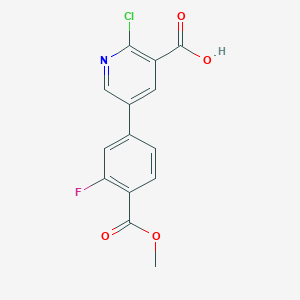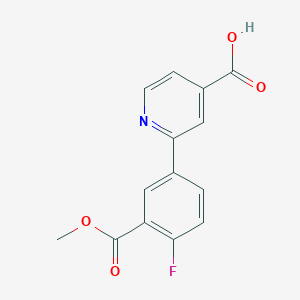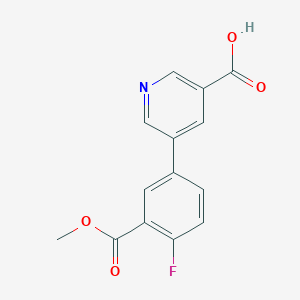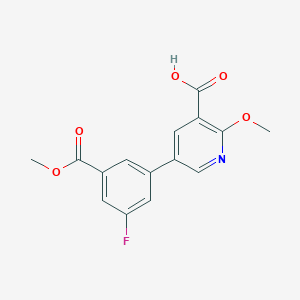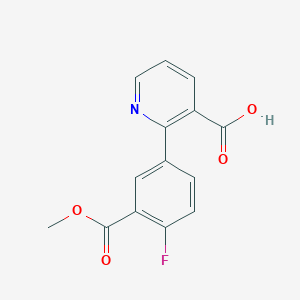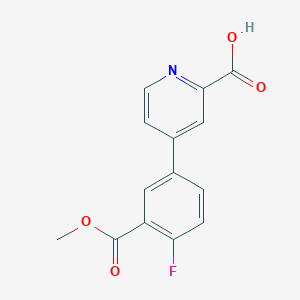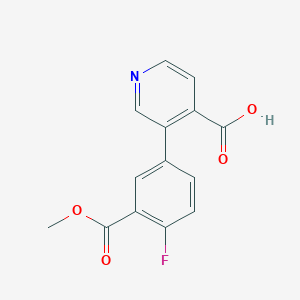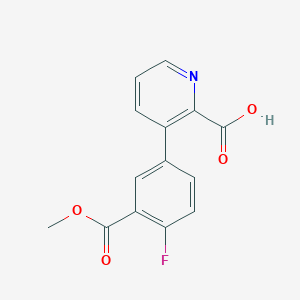
3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95% (3-FMPPA, 95%) is a synthetic compound that has been studied for its potential therapeutic applications in various scientific fields. It is a derivative of picolinic acid, which is a natural product derived from the amino acid tryptophan. 3-FMPPA, 95% is a white crystalline solid with a melting point of 140-142°C and a molecular weight of 253.2 g/mol. It is soluble in water and insoluble in organic solvents.
作用机制
3-FMPPA, 95% acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9) by binding to the active site of the enzyme and preventing its activity. It also acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR) by binding to the active site and preventing its activity. In addition, 3-FMPPA, 95% acts as an inhibitor of the enzyme phospholipase A2 (PLA2) by binding to the active site and preventing its activity.
Biochemical and Physiological Effects
3-FMPPA, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C9, DHFR, and PLA2. In addition, 3-FMPPA, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
The use of 3-FMPPA, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available and easy to use. In addition, it is a stable compound that is not easily degraded by light or heat. Furthermore, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the inhibition of enzymes and other biological processes.
However, there are also some limitations associated with the use of 3-FMPPA, 95% in laboratory experiments. For example, it is not soluble in organic solvents, making it difficult to use in certain types of experiments. In addition, it has not been extensively studied, so its effects on other enzymes and biological processes are not well understood.
未来方向
The future directions for the use of 3-FMPPA, 95% in scientific research are numerous. It could be used to study the inhibition of other enzymes and biological processes. It could also be used to study the effects of CYP2C9, DHFR, and PLA2 inhibitors on other diseases and disorders, such as diabetes, obesity, and cardiovascular disease. In addition, it could be used to study the effects of CYP2C9, DHFR, and PLA2 inhibitors on drug metabolism and drug-drug interactions. Finally, it could be used to develop new therapeutic strategies for the treatment of various diseases and disorders.
合成方法
3-FMPPA, 95% can be synthesized by the reaction of 4-fluoro-3-methoxybenzaldehyde with picolinic acid in the presence of anhydrous sodium acetate and acetic acid. The reaction is carried out at room temperature for 24 hours. The product is then purified by recrystallization from an appropriate solvent.
科学研究应用
3-FMPPA, 95% has been studied for its potential therapeutic applications in various scientific fields. It has been used as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other xenobiotics. It has also been used to study the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA precursors. In addition, 3-FMPPA, 95% has been used to study the inhibition of the enzyme phospholipase A2 (PLA2), which is involved in the synthesis of fatty acids and other phospholipids.
属性
IUPAC Name |
3-(4-fluoro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-7-8(4-5-11(10)15)9-3-2-6-16-12(9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGBAHWGFKTRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

